molecular formula C11H15N3 B581922 3-Amino-4-(tert-butylamino)benzonitrile CAS No. 320406-79-9

3-Amino-4-(tert-butylamino)benzonitrile

Cat. No.: B581922
CAS No.: 320406-79-9
M. Wt: 189.262
InChI Key: OGNFTCWGTJULNT-UHFFFAOYSA-N
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Description

3-Amino-4-(tert-butylamino)benzonitrile is an organic compound with the molecular formula C11H15N3 It is characterized by the presence of an amino group at the third position and a tert-butylamino group at the fourth position on a benzonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(tert-butylamino)benzonitrile typically involves the introduction of the tert-butylamino group and the amino group onto the benzonitrile ring. One common method involves the reaction of 3-amino-4-bromobenzonitrile with tert-butylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(tert-butylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino groups in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Amino-4-(tert-butylamino)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(tert-butylamino)benzonitrile involves its interaction with specific molecular targets. The compound can participate in intramolecular charge transfer (ICT) processes due to the presence of electron-donating and electron-withdrawing groups on the benzonitrile ring. This ICT can influence the compound’s reactivity and interactions with other molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Di-tert-butylamino)benzonitrile
  • 3-(Di-tert-butylamino)benzonitrile
  • 4-(Dimethylamino)benzonitrile

Uniqueness

3-Amino-4-(tert-butylamino)benzonitrile is unique due to the specific positioning of the amino and tert-butylamino groups, which can result in distinct electronic and steric effects

Properties

IUPAC Name

3-amino-4-(tert-butylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-11(2,3)14-10-5-4-8(7-12)6-9(10)13/h4-6,14H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNFTCWGTJULNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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